4-hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
4-hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . This compound is part of the pyridine family and is characterized by its unique structure, which includes a hydroxyl group, multiple methyl groups, and a carboxamide group.
Preparation Methods
The synthesis of 4-hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves several steps. One common method includes the acylation of a precursor compound followed by cyclization and subsequent functional group modifications . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in different reduced forms.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological assays, including enzyme inhibition studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar compounds include:
- 2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-
- 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl)-
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
Compared to these compounds, 4-hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-hydroxy-N,1,5-trimethyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N2O3/c1-5-7(12)6(8(13)10-2)4-11(3)9(5)14/h4,12H,1-3H3,(H,10,13) |
InChI Key |
DUJOLEMQOJAZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN(C1=O)C)C(=O)NC)O |
Origin of Product |
United States |
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